Methyl 4-(pyrrolidin-2-yl)benzoate
Overview
Description
Methyl 4-(pyrrolidin-2-yl)benzoate is a chemical compound that features a benzoate ester linked to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate typically involves the coupling of pyrrolidine with a benzoate derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyrrolidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate or sodium hydride in solvents such as dimethylformamide or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyrrolidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(pyrrolidin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(pyrrolidin-2-yl)benzoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(pyrrolidin-1-yl)benzoate: Similar structure but with the pyrrolidine ring attached at a different position.
Methyl 4-(piperidin-2-yl)benzoate: Contains a six-membered piperidine ring instead of the five-membered pyrrolidine ring.
Methyl 4-(morpholin-2-yl)benzoate: Features a morpholine ring, which includes an oxygen atom in addition to nitrogen.
Uniqueness
Methyl 4-(pyrrolidin-2-yl)benzoate is unique due to the specific positioning of the pyrrolidine ring, which influences its chemical reactivity and biological activity. The five-membered ring provides a distinct steric and electronic environment compared to six-membered rings or rings with additional heteroatoms, leading to different interaction profiles with biological targets and reagents.
Properties
IUPAC Name |
methyl 4-pyrrolidin-2-ylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBNESVEEVVAAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696142 | |
Record name | Methyl 4-(pyrrolidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908334-13-4 | |
Record name | Methyl 4-(pyrrolidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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